1-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]-3-methoxyphenyl}propan-1-one
Description
1-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]-3-methoxyphenyl}propan-1-one is a complex organic compound that features a piperidine ring, a hydroxy group, and a methoxyphenyl group
Properties
IUPAC Name |
1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)-3-methoxyphenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-3-16(21)14-7-8-17(18(11-14)22-2)23-13-15(20)12-19-9-5-4-6-10-19/h7-8,11,15,20H,3-6,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZHCKUEQKBCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CN2CCCCC2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]-3-methoxyphenyl}propan-1-one typically involves multiple steps. One common synthetic route includes the reaction of a piperidine derivative with a methoxyphenyl compound under controlled conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution
Scientific Research Applications
1-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]-3-methoxyphenyl}propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]-3-methoxyphenyl}propan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The piperidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and methoxyphenyl compounds. Compared to these, 1-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]-3-methoxyphenyl}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)phenylboronic acid
- 1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone .
This compound’s unique structure makes it a valuable subject of study in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
